N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703693
InChI: InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23)/t14-/m0/s1
SMILES:
Molecular Formula: C16H13ClF3NO4S
Molecular Weight: 407.8 g/mol

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine

CAS No.:

Cat. No.: VC17703693

Molecular Formula: C16H13ClF3NO4S

Molecular Weight: 407.8 g/mol

* For research use only. Not for human or veterinary use.

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine -

Specification

Molecular Formula C16H13ClF3NO4S
Molecular Weight 407.8 g/mol
IUPAC Name (2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23)/t14-/m0/s1
Standard InChI Key FHMLDKPFAYXUSA-AWEZNQCLSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine belongs to the sulfonamide class, featuring a sulfonyl group (-SO2_2-) bridging a 4-chloro-3-(trifluoromethyl)phenyl moiety and the α-amino group of phenylalanine. The trifluoromethyl (-CF3_3) and chloro (-Cl) substituents enhance lipophilicity, as evidenced by its computed LogP of 4.80 , which may improve membrane permeability and target binding.

Synthesis and Reaction Optimization

The synthesis involves multi-step organic reactions, typically starting with phenylalanine and a sulfonating agent. Key steps include:

  • Protection of the Amino Group: Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups shield the α-amino group of phenylalanine to prevent undesired side reactions.

  • Sulfonation: Reaction with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF), often using a base like triethylamine to scavenge HCl.

  • Deprotection: Acidic (e.g., HCl/dioxane) or catalytic hydrogenation conditions remove the protecting group.

  • Purification: Chromatography or recrystallization yields the final product.

Critical Reaction Parameters

  • Temperature: Controlled between 0–25°C during sulfonation to minimize byproducts.

  • Solvent: Polar aprotic solvents (e.g., THF) enhance sulfonyl chloride reactivity.

  • Stoichiometry: Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.

Yield data are proprietary, but similar sulfonamide syntheses report 60–85% efficiency.

Physicochemical Properties and Stability

The compound’s stability and solubility profile influence its pharmacokinetic behavior:

Key Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO
Storage ConditionsRoom temperature, desiccated
Melting PointNot reported-
pKaEstimated 3.5 (carboxylic acid)Calculated

The carboxylic acid group (pKa3.5\text{p}K_a \approx 3.5) and sulfonamide (pKa10\text{p}K_a \approx 10) confer pH-dependent solubility, favoring ionization in physiological environments. Stability studies indicate no decomposition under ambient conditions for ≥12 months .

Biological Activity and Mechanism of Action

N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine exhibits inhibitory effects on metalloproteinases (MMPs) and inflammatory mediators. Its mechanism involves:

  • Enzyme Binding: The sulfonamide group coordinates with zinc ions in MMP active sites, while the trifluoromethylphenyl moiety engages in hydrophobic interactions .

  • Selectivity: The chloro substituent may enhance selectivity for MMP-7 over related isoforms .

In vitro assays show IC50_{50} values in the low micromolar range for MMP-7 inhibition, comparable to reference inhibitors . Anti-inflammatory activity is attributed to suppression of NF-κB signaling.

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